
Phosphonic acid, isodecyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, isodecyl phenyl ester is an organic compound that belongs to the class of phosphonic acid esters. These compounds are characterized by the presence of a phosphonic acid group (P(=O)(OH)2) esterified with an alcohol. Phosphonic acid esters are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Méthodes De Préparation
The synthesis of phosphonic acid esters, including phosphonic acid, isodecyl phenyl ester, can be achieved through several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reactions, and Mannich-type condensation .
Michaelis–Arbuzov Reaction: This reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate ester.
Catalytic Cross-Coupling Reactions: These reactions typically involve the use of palladium or nickel catalysts to couple phosphonic acid derivatives with aryl or alkyl halides.
Mannich-Type Condensation: This method involves the condensation of a phosphonic acid derivative with an aldehyde and an amine.
Industrial production methods often involve the optimization of these reactions to achieve high yields and purity. For example, the use of specific catalysts and reaction conditions can significantly enhance the efficiency of the Michaelis–Arbuzov reaction .
Analyse Des Réactions Chimiques
Phosphonic acid, isodecyl phenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The ester can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reduction of phosphonic acid esters can lead to the formation of phosphines. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines .
Applications De Recherche Scientifique
Phosphonic acid, isodecyl phenyl ester has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphonic acids.
Biology: Phosphonic acid esters are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: These compounds are investigated for their potential use in drug development, particularly as antiviral and anticancer agents.
Industry: Phosphonic acid esters are used as flame retardants, plasticizers, and stabilizers in polymer production.
Mécanisme D'action
The mechanism of action of phosphonic acid, isodecyl phenyl ester involves its interaction with specific molecular targets and pathways . For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phosphonic acid, isodecyl phenyl ester can be compared with other similar compounds such as phosphonic acid, diphenyl ester and phosphonic acid, isodecyl methyl ester .
Phosphonic Acid, Diphenyl Ester: This compound has two phenyl groups attached to the phosphonic acid, making it more hydrophobic compared to this compound.
Phosphonic Acid, Isodecyl Methyl Ester: This compound has a methyl group instead of a phenyl group, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its specific ester group, which can influence its chemical properties and applications.
Propriétés
Numéro CAS |
68311-09-1 |
|---|---|
Formule moléculaire |
C16H26O3P+ |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
8-methylnonoxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C16H26O3P/c1-15(2)11-7-4-3-5-10-14-18-20(17)19-16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3/q+1 |
Clé InChI |
UTHJXPXXTSTCSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCO[P+](=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


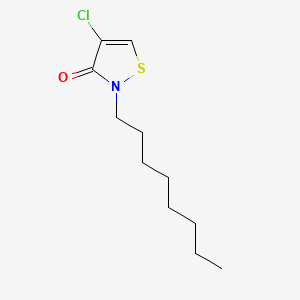
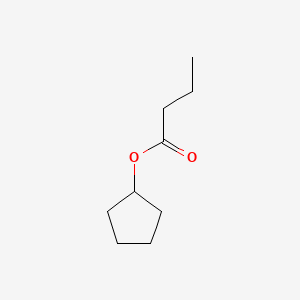
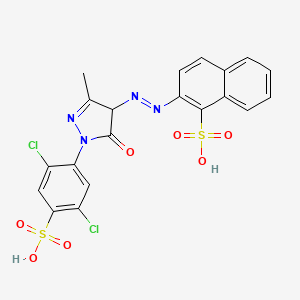
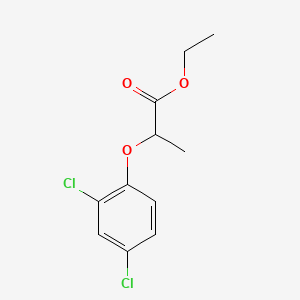
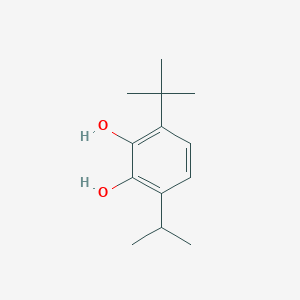
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)

![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
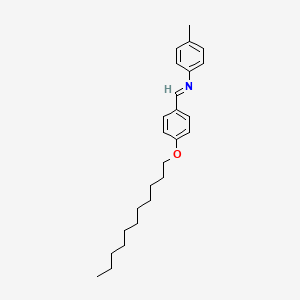
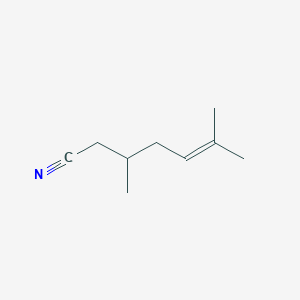
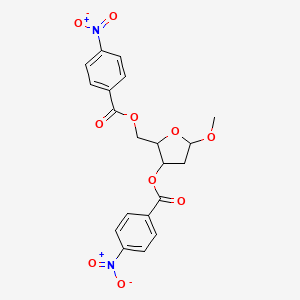
![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
